molecular formula C9H13Cl2NO B1439741 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride CAS No. 1159826-18-2

3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride

Cat. No. B1439741
M. Wt: 222.11 g/mol
InChI Key: XGLJSSPZXOXGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2-chlorophenyl)-propan-1-ol hydrochloride is a chemical compound with the linear formula ClC6H4CH(NH2)CH2CO2H . It has a molecular weight of 199.63 .


Molecular Structure Analysis

The molecular structure of 3-Amino-3-(2-chlorophenyl)-propan-1-ol hydrochloride can be represented by the SMILES string NC(CC(O)=O)c1ccccc1Cl . This indicates that the molecule contains an amino group (NH2), a carboxylic acid group (CO2H), and a chlorophenyl group (ClC6H4).


Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.63 and a melting point of 228 °C . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis for Antimicrobial Agents : The compound has been utilized in the synthesis of substituted phenyl azetidines, showing potential as antimicrobial agents. This synthesis involves a series of reactions starting with related compounds and eventually yielding azetidines with antimicrobial activity (Doraswamy & Ramana, 2013).

Applications in Organic Synthesis

  • Enantioselective Alkynylation of Chloral : The compound has been used in creating chiral amino alcohol-based ligands for asymmetric alkynylation of chloral. This process is significant in synthesizing chiral trichloromethyl propargyl alcohols, which are important intermediates in pharmaceuticals (Jiang & Si, 2004).
  • Antimalarial Activity : Derivatives of the compound have been synthesized and tested for antimalarial activity. This includes a series of compounds showing high activity against various Plasmodium strains, encouraging their potential use in clinical trials (Werbel et al., 1986).

Spectroscopic and Structural Analysis

  • Spectroscopic Characterization : Spectroscopic methods like IR, FAB-MS, NMR have been used to characterize derivatives of this compound, highlighting its structural and chemical properties. Such characterization is vital for understanding the compound's potential applications (Liu et al., 1993).

Pharmacological Studies

  • Synthesis for Antitumor Activity : Derivatives of the compound have been synthesized and tested for their antitumor activity. This exploration into its antitumor properties expands its potential in medicinal chemistry (Isakhanyan et al., 2016).

Enzymatic and Biocatalytic Applications

  • Enzymatic Resolution in Asymmetric Synthesis : The compound has been used in enzymatic studies for the resolution of chiral 1,3-amino alcohols. This process is crucial for producing intermediates like (S)-dapoxetine in high enantiomeric excess, showcasing the compound's role in biocatalysis (Torre et al., 2006).

Synthesis of Cyclic Polyamines

  • Polyamine Synthesis for Drug and Gene Delivery : The compound has been used to synthesize cyclic polyamines, which are important in drug and gene delivery. This method involves forming amino aldehydes from amino alcohols, showing versatility in chemical synthesis (Cassimjee et al., 2012).

Safety And Hazards

The safety data sheet for 3-Amino-3-(2-chlorophenyl)-propan-1-ol hydrochloride indicates that it may cause eye irritation, skin irritation, and respiratory irritation . It is advised to avoid dust formation and to use personal protective equipment as required .

properties

IUPAC Name

3-amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLJSSPZXOXGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673813
Record name 3-Amino-3-(2-chlorophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride

CAS RN

1159826-18-2
Record name 3-Amino-3-(2-chlorophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
Reactant of Route 3
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
Reactant of Route 4
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
Reactant of Route 6
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.